(4-Methylthiophen-2-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
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Overview
Description
(4-Methylthiophen-2-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is a complex organic compound featuring a pyrrolidine ring substituted with thiophene and methylthiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylthiophen-2-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of thiophene groups through substitution reactions. Key steps include:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Thiophene Substitution: Thiophene groups are introduced via nucleophilic substitution reactions, often using thiophene derivatives and appropriate leaving groups.
Methylation: The methyl group is introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-Methylthiophen-2-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated thiophenes, acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Methylthiophen-2-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It can be used in the design of new drugs, particularly those targeting neurological and inflammatory pathways. Its structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers and organic semiconductors. Its electronic properties are of interest for applications in electronics and optoelectronics.
Mechanism of Action
The mechanism of action of (4-Methylthiophen-2-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit enzyme function by occupying the active site or modulate receptor activity by binding to allosteric sites. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring but differ in their substituents.
Pyrrolidine Derivatives: Compounds such as 1-benzylpyrrolidine and 1-methylpyrrolidine have similar core structures but different functional groups.
Uniqueness
(4-Methylthiophen-2-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is unique due to the combination of its pyrrolidine and thiophene rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-methylthiophen-2-yl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS2/c1-10-7-13(18-9-10)14(16)15-5-4-11(8-15)12-3-2-6-17-12/h2-3,6-7,9,11H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRLLVQWQUYHBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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